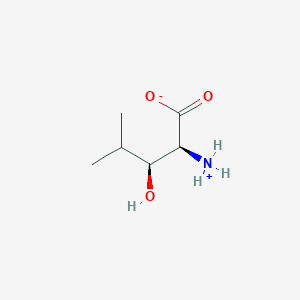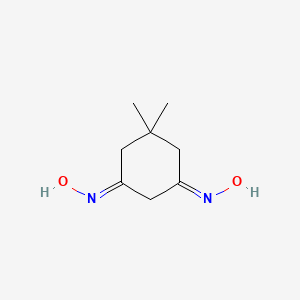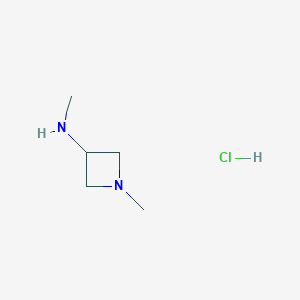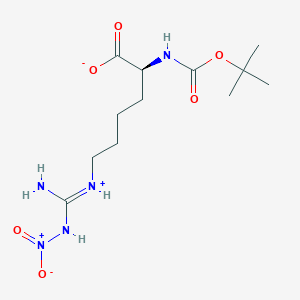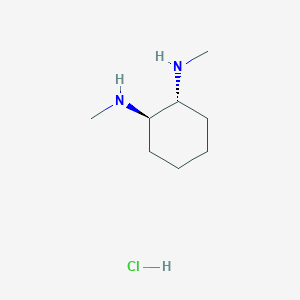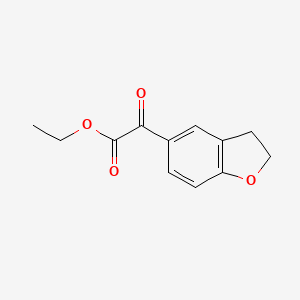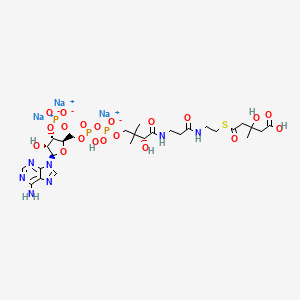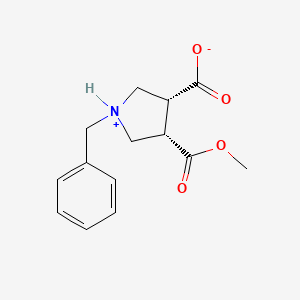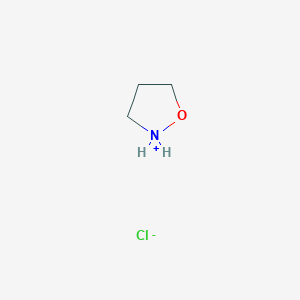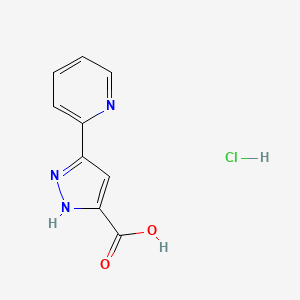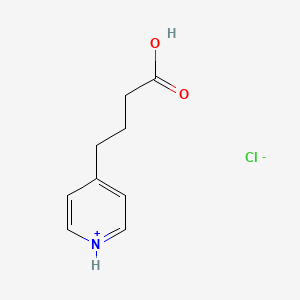
1-(2-Hydroxyphenyl)-1-ethanone oxime
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-1-ethanone oxime is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Copper Extraction
- Copper Extraction from Acidic Solutions : Research demonstrates the effectiveness of 1-(2-Hydroxyphenyl)-1-ethanone oxime derivatives in extracting copper from acidic solutions, offering insights into their potential use in industrial metal extraction processes (Krzyżanowska et al., 1989).
Spectral Analysis
- Analysis of Mass Spectra : The mass spectra of 1-(2-Hydroxyphenyl)-1-ethanone (E)-oximes have been studied, providing valuable data on molecular fragmentation and reaction pathways, which is crucial for chemical analysis and synthesis (Łożyński & Krzyżanowska, 1986).
Flotation and Chemisorption
- Flotation Collector for Malachite : A novel derivative, 1-(2-hydroxyphenyl)hex-2-en-1-one oxime (HPHO), has been synthesized and shown to be an effective flotation collector for malachite, highlighting its potential in mineral processing industries (Li, Zhou, & Lin, 2020).
Chemical Synthesis
Synthesis of BODIPY-based Fluorescent Probes : The compound has been used in synthesizing BODIPY-based fluorescent probes, which are highly selective and sensitive to H2S, indicating potential applications in biological systems (Fang et al., 2019).
Kinetic Models in Metal Extraction : Kinetic models involving this compound derivatives have been used to study the rate of copper extraction, contributing to the understanding of extraction mechanisms (Cierpiszewski, Szymanowski, & Cote, 1993).
Catalysis in Chemical Reactions : The compound has been used in catalyzing enantioselective oxa-Michael addition reactions, demonstrating its role in asymmetric synthesis (Chang et al., 2008).
Molecular Dynamics and Structure
Investigation of Molecular Dynamics : Studies have been conducted to understand the molecular dynamics and hydrogen bond formation of this compound derivatives in solutions, providing insights into their structural behavior (Mamedov et al., 2010).
Synthesis of Molybdenum(VI) and Tungsten(VI) Complexes : The compound has been used to synthesize molybdenum(VI) and tungsten(VI) complexes, demonstrating its versatility in coordination chemistry (Gharah et al., 2009).
Crystal Structure Analysis : Studies focusing on the crystal structure of derivatives of this compound have provided valuable data for understanding its structural characteristics (Rao, Cui, & Zheng, 2014).
Biological Applications
- Antimicrobial Activity : Some derivatives of this compound have shown promising results in antimicrobial studies, suggesting potential applications in the development of new antimicrobial agents (Chai et al., 2017).
Propriétés
IUPAC Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXBPZWZZOXDFB-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196-29-8 | |
| Record name | 1-(2-hydroxyphenyl)ethan-1-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

